molecular formula C12H11F6N3O2 B11470397 N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide

Cat. No.: B11470397
M. Wt: 343.22 g/mol
InChI Key: CAGPUNFBGPCBRT-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide: is a complex organic compound characterized by the presence of a hexafluoroisopropyl group, a methylcarbamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of the hexafluoroisopropylamine derivative, followed by the introduction of the methylcarbamoyl group and finally the benzamide moiety. The reaction conditions often involve the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N-{1,1,1,3,3,3-hexafluoro-2-[(ethylcarbamoyl)amino]propan-2-yl}benzamide
  • N-{1,1,1,3,3,3-hexafluoro-2-[(propylcarbamoyl)amino]propan-2-yl}benzamide
  • N-{1,1,1,3,3,3-hexafluoro-2-[(butylcarbamoyl)amino]propan-2-yl}benzamide

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(methylcarbamoyl)amino]propan-2-yl}benzamide is unique due to the presence of the hexafluoroisopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F6N3O2

Molecular Weight

343.22 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(methylcarbamoylamino)propan-2-yl]benzamide

InChI

InChI=1S/C12H11F6N3O2/c1-19-9(23)21-10(11(13,14)15,12(16,17)18)20-8(22)7-5-3-2-4-6-7/h2-6H,1H3,(H,20,22)(H2,19,21,23)

InChI Key

CAGPUNFBGPCBRT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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